Propanenitrile, 3-(isodecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-(isodecyloxy)-: is an organic compound with the molecular formula C13H25NO It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further substituted with an isodecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be synthesized by dehydrating amides using phosphorus(V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods:
Hydrogenation of Acrylonitrile: This method involves the catalytic hydrogenation of acrylonitrile in the presence of catalysts such as copper phosphate, rhodium, or Raney nickel to produce propionitrile.
Ammoxidation of Propanol: Propanol can be oxidized in the presence of ammonia to form propionitrile.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis in the presence of acids or bases to form carboxylic acids or amides.
Reaction with Grignard Reagents: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
Chemistry: Propanenitrile derivatives are used as intermediates in organic synthesis, particularly in the preparation of other nitriles, amines, and carboxylic acids .
Biology and Medicine: Nitrile-containing compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Industry: Propanenitrile derivatives are used in the production of ionic liquids, which have applications in various industrial processes such as catalysis, separation, and electrochemistry .
Mechanism of Action
The mechanism of action of propanenitrile, 3-(isodecyloxy)-, involves its interaction with specific molecular targets and pathways. The nitrile group (-CN) is known to participate in various chemical reactions, including nucleophilic substitution and addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Propionitrile (Ethyl Cyanide): A simple aliphatic nitrile with the formula CH3CH2CN.
Acetonitrile: A widely used solvent with the formula CH3CN.
Butyronitrile: A nitrile with the formula CH3CH2CH2CN.
Uniqueness: This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules .
Properties
CAS No. |
2167502-93-2 |
---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
3-(8-methylnonoxy)propanenitrile |
InChI |
InChI=1S/C13H25NO/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14/h13H,3-9,11-12H2,1-2H3 |
InChI Key |
XDCQMQXLBGPTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.